molecular formula C26H35NO6 B14159530 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate CAS No. 1212261-05-6

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate

Cat. No.: B14159530
CAS No.: 1212261-05-6
M. Wt: 457.6 g/mol
InChI Key: NHLIECAJDXAXPA-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, a propyl group, and a tert-butoxycarbonyl-protected amino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate typically involves multiple steps. The initial step often includes the formation of the chromen core through a cyclization reaction. This is followed by the introduction of the propyl group via alkylation. The tert-butoxycarbonyl-protected amino group is then added through a series of protection and deprotection steps. The final product is obtained after purification, usually by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used in the synthesis include dichloromethane and ethanol, and reactions are typically carried out under inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The propyl group and the tert-butoxycarbonyl-protected amino group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
  • 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate
  • 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate is unique due to the presence of the tert-butoxycarbonyl-protected amino group. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications .

Properties

CAS No.

1212261-05-6

Molecular Formula

C26H35NO6

Molecular Weight

457.6 g/mol

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C26H35NO6/c1-6-7-19-14-22(28)32-23-16(2)21(13-12-20(19)23)31-24(29)18-10-8-17(9-11-18)15-27-25(30)33-26(3,4)5/h12-14,17-18H,6-11,15H2,1-5H3,(H,27,30)

InChI Key

NHLIECAJDXAXPA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCC(CC3)CNC(=O)OC(C)(C)C

Origin of Product

United States

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